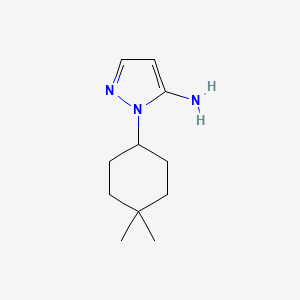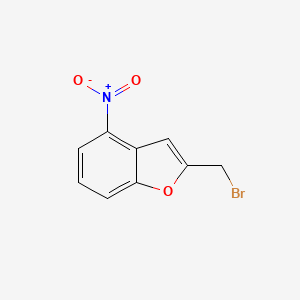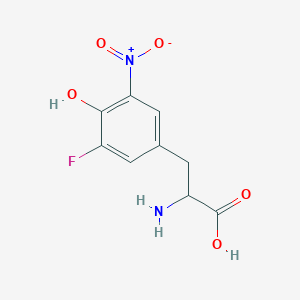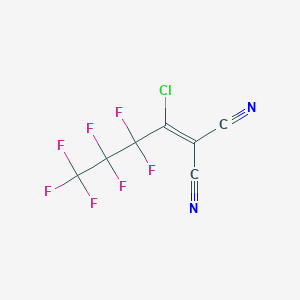
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and multiple fluorine atoms, which contribute to its high chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile typically involves the reaction of chlorinated and fluorinated precursors under specific conditions. One common method involves the reaction of a chlorinated fluorocarbon with malononitrile in the presence of a suitable catalyst. The reaction conditions often require high temperatures and pressures to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile involves its interaction with specific molecular targets. The chloro and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile can be compared with other similar compounds, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound also contains multiple fluorine atoms and a chloro group, but differs in its cyclic structure.
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: This compound has a similar fluorinated backbone but includes a carboxylic acid group instead of malononitrile. The uniqueness of this compound lies in its combination of a chloro group with a highly fluorinated linear chain and a malononitrile moiety, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7ClF7N2 |
|---|---|
Poids moléculaire |
280.53 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,3,3,4,4,4-heptafluorobutylidene)propanedinitrile |
InChI |
InChI=1S/C7ClF7N2/c8-4(3(1-16)2-17)5(9,10)6(11,12)7(13,14)15 |
Clé InChI |
ODAXRHHILQYZAG-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(C(C(C(F)(F)F)(F)F)(F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


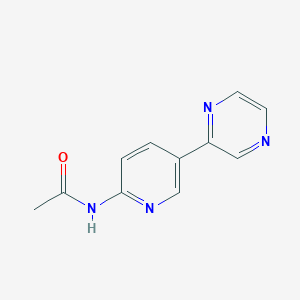
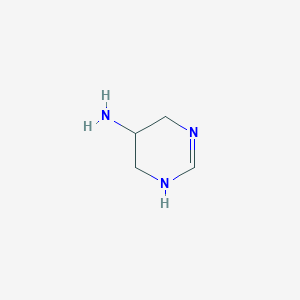

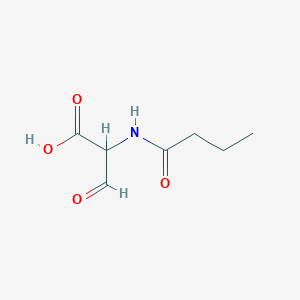

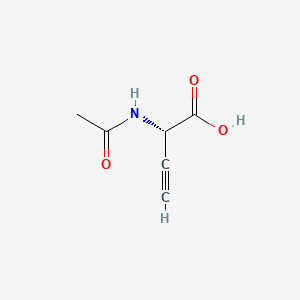
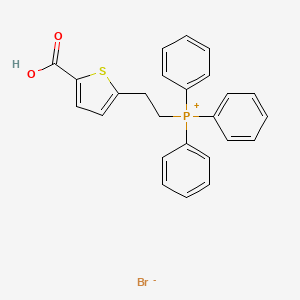

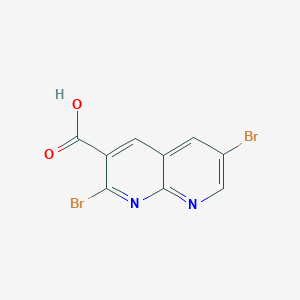
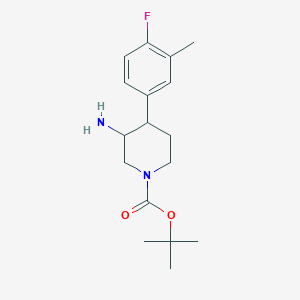
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
